benzyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate
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Overview
Description
The compound is a complex organic molecule that contains a benzyl group, a pyridazinyl group, and a sulfanyl group. It also contains a 2-methylpropanamido group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzyl group would provide aromatic character, the pyridazinyl group would introduce a nitrogen-containing heterocyclic ring, and the sulfanyl group would introduce sulfur .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the benzyl group might undergo reactions at the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and pyridazinyl groups could potentially influence its solubility, boiling point, and other properties .Scientific Research Applications
Benzyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate has been studied for its potential to act as a chemosensitizer in cancer therapy. This compound has been found to inhibit the enzyme NADPH oxidase, which is involved in the production of ROS in cancer cells. This inhibition of NADPH oxidase leads to decreased ROS production, which has been found to increase the sensitivity of cancer cells to chemotherapy drugs. In addition, this compound has been found to have potential as an anti-inflammatory agent, as well as an antifungal agent.
Mechanism of Action
Benzyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate inhibits the enzyme NADPH oxidase, which is involved in the production of ROS in cancer cells. This inhibition of NADPH oxidase leads to decreased ROS production, which has been found to increase the sensitivity of cancer cells to chemotherapy drugs. In addition, this compound has been found to have anti-inflammatory and antifungal effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the enzyme NADPH oxidase, which is involved in the production of ROS in cancer cells. This inhibition of NADPH oxidase leads to decreased ROS production, which has been found to increase the sensitivity of cancer cells to chemotherapy drugs. In addition, this compound has been found to have anti-inflammatory and antifungal effects. This compound has also been found to inhibit the growth of certain types of bacteria, as well as to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
Benzyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and is available commercially. In addition, this compound has been found to have a variety of biochemical and physiological effects, making it suitable for a variety of studies. However, this compound also has some limitations. This compound is not water soluble, making it difficult to use in some studies. In addition, this compound has a relatively short half-life, making it difficult to use in long-term studies.
Future Directions
The potential applications of benzyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate are numerous, and there are many possible future directions for research. Possible future directions for research include further exploration of its potential as a chemosensitizer in cancer therapy, as well as its potential as an anti-inflammatory and antifungal agent. In addition, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential to inhibit the growth of certain types of bacteria and to induce apoptosis in cancer cells. Further research could also be conducted into the potential of this compound to be used as a drug delivery system, as well as into its potential as a drug target.
Synthesis Methods
Benzyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate can be synthesized through a variety of methods. One method involves the reaction of benzyl alcohol with pyridazine-3-sulfonyl chloride in the presence of triethylamine, followed by acetylation with acetic anhydride. This method yields this compound in a yield of 60-70%.
Safety and Hazards
Properties
IUPAC Name |
benzyl 2-[6-(2-methylpropanoylamino)pyridazin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(2)17(22)18-14-8-9-15(20-19-14)24-11-16(21)23-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDSVXYOVMCPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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